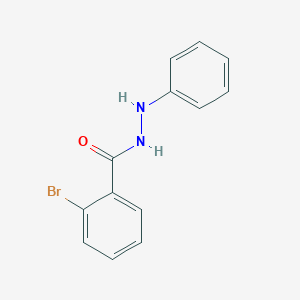![molecular formula C15H14N2O4S B5706797 3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid](/img/structure/B5706797.png)
3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid, commonly known as PMSF, is a serine protease inhibitor that is widely used in biochemical and physiological research. It is a potent inhibitor of a wide range of serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in laboratory experiments.
作用机制
PMSF is a potent inhibitor of serine proteases, which are enzymes that cleave peptide bonds in proteins. It works by reacting with the active site of the protease, forming a covalent bond with the serine residue in the active site. This covalent bond prevents the protease from cleaving its substrate, thereby inhibiting its activity. PMSF is irreversible, meaning that once it has reacted with the protease, it cannot be removed.
Biochemical and Physiological Effects:
PMSF has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various serine proteases, including trypsin, chymotrypsin, and thrombin. PMSF has also been shown to inhibit the activity of other enzymes, such as lipases and esterases. In addition, PMSF has been shown to have anti-inflammatory and anti-tumor properties, although the mechanisms underlying these effects are not fully understood.
实验室实验的优点和局限性
One of the main advantages of PMSF is its broad specificity for serine proteases. It is also relatively stable and easy to use, making it a popular choice for protease inhibition in laboratory experiments. However, PMSF has some limitations. It is irreversible, meaning that it cannot be removed once it has reacted with the protease. It is also sensitive to hydrolysis in aqueous solutions, meaning that it should be stored in anhydrous conditions.
未来方向
There are several future directions for research on PMSF. One area of interest is the development of more potent and specific protease inhibitors. Another area of interest is the study of the mechanisms underlying the anti-inflammatory and anti-tumor effects of PMSF. Additionally, there is interest in the use of PMSF as a therapeutic agent for various diseases, although further research is needed to determine its safety and efficacy. Finally, there is interest in the development of new methods for the synthesis and purification of PMSF, as well as the development of new analytical methods for its detection and quantification.
合成方法
PMSF is synthesized by reacting p-toluenesulfonyl chloride with 3-aminomethylpyridine to form 3-(4-{[(3-pyridinylmethyl)amino]sulfonyl}phenyl)acrylic acid. The reaction is typically carried out in anhydrous conditions using a suitable solvent such as dichloromethane or tetrahydrofuran. The product is then purified by recrystallization from a suitable solvent such as methanol or ethanol.
科学研究应用
PMSF is widely used as a serine protease inhibitor in biochemical and physiological research. It is commonly used to inhibit proteases in cell lysates, tissue homogenates, and purified protein preparations. PMSF has been used to study the role of proteases in various physiological processes, such as blood coagulation, inflammation, and cell signaling. It has also been used to study the structure and function of proteases, as well as their interactions with other proteins.
属性
IUPAC Name |
(E)-3-[4-(pyridin-3-ylmethylsulfamoyl)phenyl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O4S/c18-15(19)8-5-12-3-6-14(7-4-12)22(20,21)17-11-13-2-1-9-16-10-13/h1-10,17H,11H2,(H,18,19)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEYOYWYBGKPYMJ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CN=C1)CNS(=O)(=O)C2=CC=C(C=C2)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>47.8 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24822567 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
(2E)-3-{4-[(pyridin-3-ylmethyl)sulfamoyl]phenyl}prop-2-enoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-fluoro-N-{[(4-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5706733.png)
![N-(tert-butyl)-4-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5706736.png)
![5-{2-[(4-bromophenyl)sulfonyl]ethyl}-1,3,4-thiadiazol-2-amine](/img/structure/B5706738.png)

![{4-[(4-iodobenzyl)oxy]phenyl}methanol](/img/structure/B5706747.png)
![2-(4-chlorophenyl)-N-{[(2-ethoxyphenyl)amino]carbonothioyl}acetamide](/img/structure/B5706754.png)




![ethyl 2-({[(4-fluorophenyl)amino]carbonyl}amino)benzoate](/img/structure/B5706773.png)


![5-{[(1-phenyl-1H-tetrazol-5-yl)thio]methyl}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5706786.png)